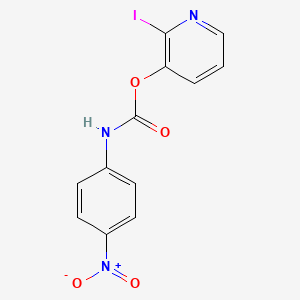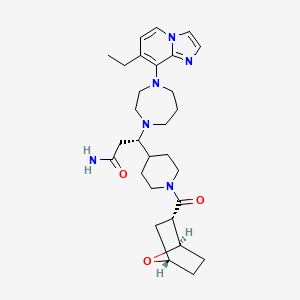
2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 246021-94-3 . It has a molecular weight of 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 1S/C12H8IN3O4/c13-11-10 (2-1-7-14-11)20-12 (17)15-8-3-5-9 (6-4-8)16 (18)19/h1-7H, (H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .Applications De Recherche Scientifique
Fluorescent pH Sensors
Researchers have explored the use of heteroatom-containing organic fluorophores, demonstrating their potential in serving as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and intramolecular charge transfer (ICT), enabling their application in detecting acidic and basic organic vapors, as well as in solution and solid-state pH sensing. This highlights the compound's utility in environmental monitoring and biochemical assays (Yang et al., 2013).
Antineoplastic Drug Synthesis
A facile synthetic route has been investigated for the preparation of the antineoplastic drug GDC-0449, showcasing the relevance of similar chemical structures in pharmaceutical synthesis. This method emphasizes the use of stable reagents and controlled conditions to achieve high yields, underscoring the significance of such compounds in drug development (Cao et al., 2014).
Nitrobenzene Transformations in Catalysis
The carbonylation reaction of nitrobenzene to carbamate using a specific PdCl2/Fe/I2/Py catalyst system represents a multi-stage process with significant implications in catalysis. This research outlines the complex transformations nitrobenzene undergoes, contributing to our understanding of catalytic systems and their optimization for industrial applications (Skupińska & Karpińska, 2004).
Electrochemical Synthesis of Electrochromic Materials
The electrochemical synthesis of polycarbazole films from compounds with tri-carbazole structures, including ones similar to "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate," demonstrates their application in creating electrochromic materials. These materials exhibit reversible electrochromic behavior, indicating their potential in smart windows and display technologies (Hsiao & Lin, 2016).
Photodegradation Studies
The study of intramolecular electron transfer in photolabile drugs shows the utility of compounds like "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate" in understanding drug stability and the mechanisms of photodegradation. Such insights are crucial for the development of stable pharmaceuticals and for predicting their behavior under different environmental conditions (Fasani et al., 2006).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQKNAFIBICOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)
![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)
![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)
![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)
![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)
